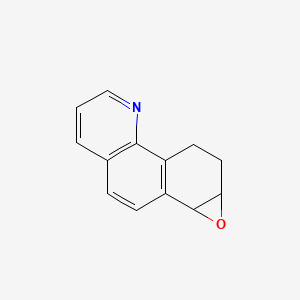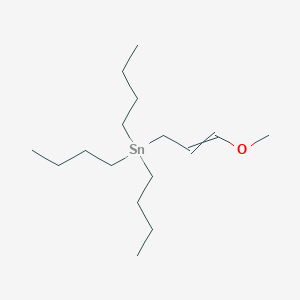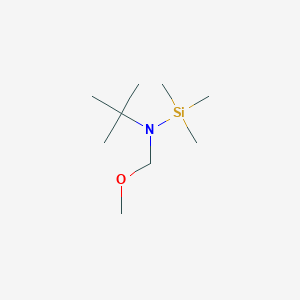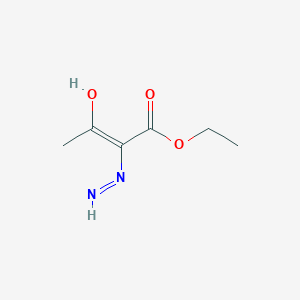![molecular formula C10H12O2 B14317415 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one CAS No. 113540-75-3](/img/structure/B14317415.png)
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a furan ring and a cyclohexene ring, with two methyl groups attached at the 4 and 7 positions. The presence of the oxaspiro structure imparts distinct chemical properties, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one can be achieved through a visible-light-induced intermolecular dearomative cyclization of furans. This method involves the use of a fac-Ir(ppy)3 catalyst to facilitate the cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, light intensity, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one exerts its effects involves its ability to participate in radical cyclization reactions. The spirocyclic structure allows for the formation of stable intermediates, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decan-2-one
Uniqueness
4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 4 and 7 positions. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The ability to undergo visible-light-induced dearomative cyclization further distinguishes it from other spirocyclic compounds .
Eigenschaften
CAS-Nummer |
113540-75-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4,8-dimethyl-1-oxaspiro[4.4]nona-3,8-dien-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-10(6-7)8(2)5-9(11)12-10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ANSSZUMSCGJCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(CC1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)



![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
